What is the chemical structure of Ethyl 2-iodothiophene-3-carboxylate
What is the chemical structure of Ethyl 2-iodothiophene-3-carboxylate
Introduction
Ethyl 2-iodothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a thiophene ring substituted with both an iodine atom and an ethyl carboxylate group, offers two distinct points for chemical modification. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The ester moiety provides a handle for further derivatization through hydrolysis, amidation, or reduction. These characteristics make Ethyl 2-iodothiophene-3-carboxylate a sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and key applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
Ethyl 2-iodothiophene-3-carboxylate is characterized by a five-membered thiophene ring. An iodine atom is attached at the C2 position, adjacent to the sulfur atom, and an ethyl carboxylate group is at the C3 position. The presence of the electron-withdrawing carboxylate group and the bulky, polarizable iodine atom significantly influences the electronic properties and reactivity of the thiophene ring.
Chemical Structure:
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | ethyl 2-iodothiophene-3-carboxylate |
| Synonyms | 2-Iodo-thiophene-3-carboxylic acid ethyl ester |
| CAS Number | 225797-23-9[1] |
| Molecular Formula | C₇H₇IO₂S |
| Molecular Weight | 282.10 g/mol [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid or solid |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) |
Synthesis and Mechanistic Insights
The synthesis of Ethyl 2-iodothiophene-3-carboxylate can be achieved through several strategic routes. The most common approaches involve either the direct iodination of a pre-existing thiophene ring or the transformation of a functional group, such as an amine, into an iodide via a Sandmeyer-type reaction.
Method 1: Directed Ortho-Metalation and Iodination
A highly effective method for the regioselective synthesis of Ethyl 2-iodothiophene-3-carboxylate involves the directed metalation of the C2 position of ethyl thiophene-3-carboxylate, followed by quenching with an iodine source. The ester group at the C3 position directs the deprotonation to the adjacent C2 position.
Workflow for Directed Ortho-Metalation and Iodination:
Caption: Directed ortho-metalation followed by iodination workflow.
Experimental Protocol: Synthesis via Directed Metalation[2]
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Step 1: Preparation of the Magnesium Amide Base: Under an inert argon atmosphere, add a solution of butylmagnesium chloride (1.0 eq) in THF to a solution of diisopropylamine (1.05 eq) in anhydrous THF at room temperature. Stir the resulting mixture for 24 hours to form the magnesium amide base in situ.
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Step 2: Deprotonation: To the freshly prepared base, add ethyl thiophene-3-carboxylate (1.0 eq) at room temperature and stir for 10-15 minutes. This step achieves regioselective deprotonation at the C2 position.
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Step 3: Iodination: Introduce a solution of iodine (1.2 eq) in THF to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC).
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Step 4: Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate or chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 2-iodothiophene-3-carboxylate.
Causality and Experimental Choices:
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Base Selection: A strong, non-nucleophilic base like a magnesium amide is chosen to ensure efficient deprotonation of the thiophene ring without competing nucleophilic attack on the ester functionality.
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Inert Atmosphere: The use of an argon or nitrogen atmosphere is critical as the organometallic intermediates are highly reactive towards oxygen and moisture.
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Temperature Control: The reaction is typically conducted at room temperature or below to maintain control and prevent side reactions.
Method 2: Sandmeyer Reaction of Ethyl 2-Aminothiophene-3-carboxylate
An alternative, though sometimes lower-yielding, pathway is the Sandmeyer reaction. This involves the diazotization of the amino group of ethyl 2-aminothiophene-3-carboxylate, followed by treatment with an iodide salt.
Workflow for Sandmeyer Reaction:
Caption: Sandmeyer reaction pathway for synthesis.
Trustworthiness Note: While the Sandmeyer reaction is a classic transformation, its application to 2-aminothiophenes can be challenging. The diazonium salt of ethyl 2-aminothiophene-3-carboxylate is known to be highly reactive and can undergo self-coupling to form azo compounds, potentially leading to lower yields and purification difficulties[2].
Spectroscopic Characterization
Confirmation of the structure and purity of Ethyl 2-iodothiophene-3-carboxylate is achieved through standard spectroscopic techniques. The following table summarizes the expected data based on the analysis of analogous structures.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.6-7.8 (d, 1H, H5), 7.1-7.3 (d, 1H, H4), 4.3-4.4 (q, 2H, -OCH₂CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~163 (C=O), ~140 (C5), ~135 (C4), ~125 (C3), ~75 (C2-I), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| IR | ν (cm⁻¹): ~1710-1730 (C=O stretch), ~1500-1550 (C=C stretch of thiophene ring), ~1250 (C-O stretch) |
| Mass Spec (EI) | m/z: 282 (M⁺), fragments corresponding to loss of -OCH₂CH₃, -COOEt, and I. |
Note on ¹³C NMR: The chemical shift of the carbon atom bearing the iodine (C2) is significantly shifted upfield due to the heavy atom effect.
Applications in Synthetic Chemistry and Drug Discovery
The primary utility of Ethyl 2-iodothiophene-3-carboxylate lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. The C-I bond serves as an efficient electrophilic partner, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
This reaction is widely used to form biaryl structures by coupling the iodo-thiophene with an organoboron reagent (e.g., a boronic acid or ester). This is a cornerstone reaction for accessing a vast array of substituted thiophenes.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodo-thiophene and a terminal alkyne, providing access to alkynylthiophenes. These products are themselves versatile intermediates for further transformations.
Synthetic Utility Diagram:
Caption: Key synthetic transformations of Ethyl 2-iodothiophene-3-carboxylate.
Relevance in Drug Discovery
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The ability to readily diversify the thiophene core using intermediates like Ethyl 2-iodothiophene-3-carboxylate is crucial for generating compound libraries for structure-activity relationship (SAR) studies. By performing Suzuki or other coupling reactions, medicinal chemists can rapidly explore the chemical space around the thiophene core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Safety and Handling
Ethyl 2-iodothiophene-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 2-iodothiophene-3-carboxylate is a strategically important synthetic intermediate. Its value is derived from the orthogonal reactivity of its two primary functional groups: the C2-iodide, which is primed for versatile cross-coupling reactions, and the C3-ester, which allows for subsequent modifications. The reliable synthetic routes to this compound, coupled with its broad utility in constructing more complex molecular architectures, ensure its continued relevance and application in the discovery and development of new pharmaceuticals and functional materials.
References
- J. A. K. Howard, K. B. Dillon, C. D. Entwistle, J. A. C. Clyburne, and T. B. Marder, Eds., Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides (Update 2011), in Science of Synthesis, Georg Thieme Verlag, 2011.
- J. Elguero, R. M. Claramunt, J. A. G. de la Heras, P. D. de la Cruz, C. Foces-Foces, and F. H. Cano, "The Behaviour of Vicinal Alkyl Aminothiophenecarboxylates," Heterocycles, vol. 23, no. 6, pp. 1425-1432, 1985.
